molecular formula C8H13BrO2 B1477974 Methyl 1-(bromomethyl)cyclopentane-1-carboxylate CAS No. 1803571-92-7

Methyl 1-(bromomethyl)cyclopentane-1-carboxylate

Cat. No. B1477974
CAS RN: 1803571-92-7
M. Wt: 221.09 g/mol
InChI Key: OIBDMAZNGWLXFZ-UHFFFAOYSA-N
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Description

“Methyl 1-(bromomethyl)cyclopentane-1-carboxylate” is a chemical compound with the CAS Number: 1803571-92-7 . It has a molecular weight of 221.09 .


Molecular Structure Analysis

The InChI code for “Methyl 1-(bromomethyl)cyclopentane-1-carboxylate” is 1S/C8H13BrO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-6H2,1H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Intermediate in Organic Synthesis

As a brominated compound, “Methyl 1-(bromomethyl)cyclopentane-1-carboxylate” can act as an intermediate in organic synthesis . The bromine atom can be easily replaced by other groups in a substitution reaction, making it a versatile compound in the synthesis of a wide range of organic molecules.

Research and Development

“Methyl 1-(bromomethyl)cyclopentane-1-carboxylate” is a relatively new compound with its CAS Number: 1803571-92-7 . As such, it is likely being studied for potential applications in various fields of science and technology. While specific applications are not yet widely reported, it is common for such compounds to be used in research and development settings.

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “Methyl 1-(bromomethyl)cyclopentane-1-carboxylate” can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

methyl 1-(bromomethyl)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBDMAZNGWLXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(bromomethyl)cyclopentane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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